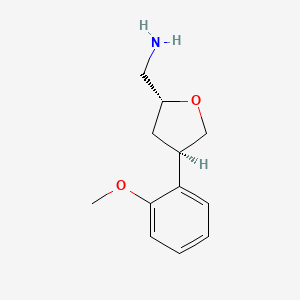

((2R,4R)-4-(2-Methoxyphenyl)tetrahydrofuran-2-yl)methanamine

Description

This compound, with the molecular formula $ \text{C}{12}\text{H}{17}\text{NO}_2 $, features a tetrahydrofuran (THF) ring substituted at the 4-position with a 2-methoxyphenyl group and a methanamine moiety at the 2-position. Its stereochemistry (2R,4R) is critical for biological activity, as the spatial arrangement influences interactions with receptors or enzymes . The methoxy group at the phenyl ring enhances lipophilicity and may modulate electronic properties compared to non-substituted analogs .

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

[(2R,4R)-4-(2-methoxyphenyl)oxolan-2-yl]methanamine |

InChI |

InChI=1S/C12H17NO2/c1-14-12-5-3-2-4-11(12)9-6-10(7-13)15-8-9/h2-5,9-10H,6-8,13H2,1H3/t9-,10+/m0/s1 |

InChI Key |

BFJNOEGVUIHKHO-VHSXEESVSA-N |

Isomeric SMILES |

COC1=CC=CC=C1[C@H]2C[C@@H](OC2)CN |

Canonical SMILES |

COC1=CC=CC=C1C2CC(OC2)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2R,4R)-4-(2-Methoxyphenyl)tetrahydrofuran-2-yl)methanamine typically involves the following steps:

Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Methoxyphenyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the methoxyphenyl group onto the tetrahydrofuran ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized products.

Reduction: Reduction reactions can target the amine group, converting it to an amine oxide or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as halides or thiols can be used for substitution reactions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amine oxides or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Chiral Catalysts: Due to its chiral nature, it can be used in the development of chiral catalysts for asymmetric synthesis.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Receptor Binding Studies: It can be used in studies involving receptor-ligand interactions.

Medicine:

Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in the field of neuropharmacology.

Therapeutic Agents: It may have therapeutic potential for treating certain diseases or conditions.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties.

Chemical Manufacturing: It can be used as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of ((2R,4R)-4-(2-Methoxyphenyl)tetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(2R,4R)-4-(4-Fluorophenyl)tetrahydrofuran-2-yl)methanamine

- Structural Difference : Replaces the 2-methoxyphenyl group with a 4-fluorophenyl substituent.

- Impact : Fluorine’s electronegativity increases polarity and reduces electron-donating effects compared to methoxy. This may alter binding affinity in receptor targets (e.g., serotonin or dopamine receptors) due to reduced steric bulk and electronic modulation .

(2-(4-Methoxyphenyl)thiazol-4-yl)methanamine

- Structural Difference : Replaces the THF ring with a thiazole heterocycle.

Variations in the Core Heterocycle

Tetrahydro-4-phenyl-2H-pyran-4-methanamine

- Structural Difference : Substitutes the five-membered THF ring with a six-membered tetrahydropyran (THP) ring.

- Impact : The larger ring size increases conformational flexibility, which may reduce binding specificity. The THP ring also alters solubility due to differences in dipole moments compared to THF .

(3-Methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride

- Structural Difference : Combines a thiophene ring with a THP core.

- However, the THP-thiophene combination may introduce steric hindrance in tight binding pockets .

Functional Group Modifications

Tetrahydrofurfuryl Acrylate

- Structural Difference : Replaces the methanamine group with an acrylate ester.

- Impact: The ester group shifts the compound’s reactivity, making it a pro-drug that metabolizes to tetrahydrofurfuryl alcohol. This contrasts with the primary amine in the target compound, which may undergo oxidative deamination or act as a hydrogen-bond donor .

(4-(Thiophen-2-yl)phenyl)methanaminium iodide

- Structural Difference : Incorporates a quaternary ammonium ion.

- Impact : The positive charge enhances water solubility but limits membrane permeability. This modification is often used to improve bioavailability in polar environments .

Biological Activity

((2R,4R)-4-(2-Methoxyphenyl)tetrahydrofuran-2-yl)methanamine, a compound belonging to the class of tetrahydrofuran derivatives, has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 205.27 g/mol. The compound features a tetrahydrofuran ring substituted with a methoxyphenyl group and an amine functional group.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Tetrahydrofuran Derivative : Starting from appropriate precursors, the tetrahydrofuran ring is constructed using standard organic synthesis techniques.

- Introduction of Methoxy Group : The methoxyphenyl substituent is introduced via electrophilic aromatic substitution or similar methodologies.

- Amine Functionalization : The final step involves the introduction of the amine group, which can be achieved through reductive amination or similar reactions.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

- In Vitro Studies : Compounds with similar structures were evaluated for their cytotoxic effects against various cancer cell lines. For example, tetrahydroquinoline derivatives showed IC50 values ranging from 2.5 to 12.5 µg/mL against HeLa cells, outperforming Doxorubicin (IC50 = 37.5 µg/mL) .

Neuroprotective Effects

Research has suggested potential neuroprotective effects for tetrahydrofuran derivatives. These compounds may modulate neurotransmitter levels or protect neuronal cells from oxidative stress.

The proposed mechanisms underlying the biological activity of this compound include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer progression, such as monoacylglycerol lipase (MAGL), which regulates endocannabinoid levels and inflammation .

- Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through various pathways, including activation of caspases and modulation of Bcl-2 family proteins.

- Anti-inflammatory Properties : Some studies indicate that these compounds may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Studies

A notable case study involved a series of tetrahydrofuranyl compounds tested for their efficacy against specific cancer types. One compound demonstrated significant activity against breast cancer cell lines, leading to further investigation into its pharmacokinetics and toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.